Patent-Validated Role as a Critical Intermediate in High-Value OGA Inhibitor Synthesis
This 6-fluoro-2,2-dimethyl derivative serves as a direct synthetic precursor to a specific genus of O-GlcNAcase (OGA) inhibitors protected by patent CA3103622A1 [1]. The generic scaffold, 2,3-dihydrofuro[2,3-b]pyridine (CAS 27038-50-2), lacks the essential functionalization pattern required for this patented application. The 6-fluoro and gem-dimethyl groups are specifically defined in the patent's Formula I as key structural features [2], making this compound the mandatory chemical input for accessing this novel therapeutic class. This provides direct procurement traceability for drug development, a level of project specificity absent in non-functionalized, generic versions.
| Evidence Dimension | Patent-Specified Structural Requirement as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Specifically matches the Formula I core where R is F, required for synthesizing claimed OGA inhibitors. |
| Comparator Or Baseline | 2,3-Dihydrofuro[2,3-b]pyridine (CAS 27038-50-2): The unsubstituted parent scaffold, which lacks the 6-fluoro and 2,2-dimethyl groups mandated by the patent. |
| Quantified Difference | Target is an enabling chemical for the claimed invention; the comparator is a generic core lacking the specificity to enter the patented synthetic pathway. |
| Conditions | Patent CA3103622A1 (Eli Lilly), definition of Formula I and associated Markush structures. |
Why This Matters
Procuring the incorrect analog renders the entire projected synthetic route to a patented drug candidate impossible, directly impacting project timelines and IP strategy.
- [1] CA3103622A1 Patent. 2,3-dihydrofuro[2,3-b]pyridine compounds. Eli Lilly and Company. View Source
- [2] CA3103622A1 Patent, Abstract and Claims. '...a compound of Formula I: wherein R is H or F...' (Lines 55-57). View Source
